2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring. Compounds with pyridazine rings are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclohexylamine with a suitable diketone or ketoester, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of fully saturated derivatives.
Substitution: The compound might participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of substituted pyridazines and their derivatives.
Scientific Research Applications
2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific enzymes, receptors, or other molecular targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one
- 6-Methyl-4,5-dihydropyridazin-3(2H)-one
- 2-Cyclohexyl-6-methylpyridazine
Uniqueness
2-Cyclohexyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which can influence its chemical reactivity and biological activity.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
IUPAC Name |
2-cyclohexyl-6-methyl-4,5-dihydropyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMRQCZBOEJLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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